N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide
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Overview
Description
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. This can be achieved through cyclization reactions involving appropriate precursors such as 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-ylamine and 3-methoxybenzoic acid. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency of the reaction and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide has shown potential as a bioactive molecule
Medicine: In medicine, this compound has been studied for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for further research in pharmaceutical applications.
Industry: In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-ones: These compounds share a similar core structure but may differ in their substituents and functional groups.
Indole Derivatives: These compounds also contain a heterocyclic system and exhibit various biological activities.
Uniqueness: N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide is unique due to its specific combination of substituents and the presence of the methoxy group, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-15-19-12(2)16(18(23)21(15)10-11)20-17(22)13-5-4-6-14(9-13)24-3/h4-10H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPHUZHHVTGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)OC)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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